

Application Notes: (Z)-SU14813 Protocol for Western Blot Analysis of p-VEGFR2

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Compound of Interest		
Compound Name:	(Z)-SU14813	
Cat. No.:	B1684611	Get Quote

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This document provides a comprehensive protocol for the analysis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation at tyrosine 1175 (p-VEGFR2) using Western blot, in response to treatment with the inhibitor (Z)-SU14813.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues, activating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a critical target for anti-angiogenic therapies.[2]

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase inhibitor. It effectively inhibits the phosphorylation of VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and other kinases, thereby impeding angiogenesis and tumor growth.[3][4] Western blotting is a fundamental technique to quantify the inhibitory effect of **(Z)-SU14813** on VEGF-induced VEGFR-2 phosphorylation in a cellular context.

Data Presentation

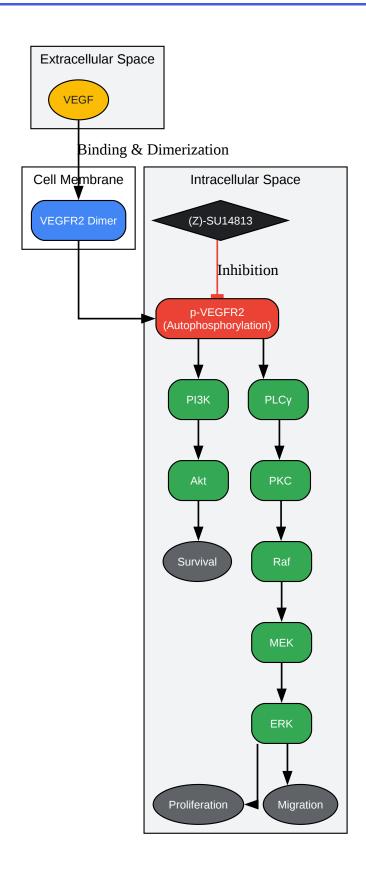


The following table summarizes representative quantitative data from a Western blot analysis demonstrating the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by **(Z)-SU14813** in Human Umbilical Vein Endothelial Cells (HUVECs). The ratio of phosphorylated VEGFR-2 (p-VEGFR2) to total VEGFR-2 is normalized to the vehicle-treated control. The cellular IC50 for SU14813 inhibiting VEGFR-2 phosphorylation has been reported to be approximately 5.2 nM.

(Z)-SU14813 Concentration (nM)	p-VEGFR2 / Total VEGFR-2 Ratio (Normalized)	% Inhibition
0 (Vehicle Control)	1.00	0
1	0.85	15
5	0.52	48
10	0.25	75
50	0.08	92
100	0.04	96

Signaling Pathway and Experimental Workflow

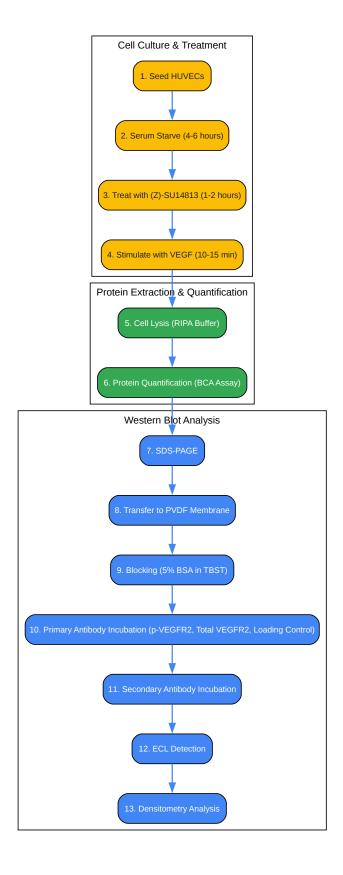




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Caption: VEGFR2 signaling pathway and the inhibitory action of (Z)-SU14813.





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Caption: Experimental workflow for Western blot analysis of p-VEGFR2.



Experimental Protocols Materials and Reagents

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
- Inhibitor: (Z)-SU14813 (Stock solution in DMSO)
- Stimulant: Recombinant Human VEGF-A
- Buffers and Solutions:
 - EGM-2 Medium (supplemented with growth factors)
 - Serum-free basal medium
 - Phosphate Buffered Saline (PBS)
 - RIPA lysis buffer with protease and phosphatase inhibitor cocktails
 - BCA Protein Assay Kit
 - 4X Laemmli sample buffer
 - Tris-Buffered Saline with 0.1% Tween-20 (TBST)
 - Blocking Buffer (5% BSA in TBST)
 - ECL Substrate
- Antibodies:
 - Primary Antibody: Rabbit anti-p-VEGFR2 (Tyr1175)
 - Primary Antibody: Mouse anti-total VEGFR-2
 - Primary Antibody: Rabbit or Mouse anti-GAPDH or β-actin (Loading Control)
 - Secondary Antibody: HRP-conjugated anti-rabbit IgG



- Secondary Antibody: HRP-conjugated anti-mouse IgG
- Equipment:
 - Cell culture incubator (37°C, 5% CO2)
 - Microcentrifuge
 - SDS-PAGE and Western blot apparatus
 - Chemiluminescence imaging system
 - Densitometry software (e.g., ImageJ)

Cell Culture and Treatment

- Cell Seeding: Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere of 5%
 CO2. Seed cells in 6-well plates to achieve 80-90% confluency at the time of treatment.
- Serum Starvation: Before treatment, starve the cells in a serum-free basal medium for 4-6 hours to minimize basal receptor phosphorylation.[1]
- Inhibitor Treatment: Pre-treat the serum-starved cells with varying concentrations of (Z)-SU14813 (e.g., 0, 1, 5, 10, 50, 100 nM) for 1-2 hours. Include a vehicle control (DMSO).
- VEGF Stimulation: Following inhibitor treatment, stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes to induce robust VEGFR-2 phosphorylation.
 [1][2] An unstimulated control should also be included.

Cell Lysis and Protein Quantification

- Cell Lysis: Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 μL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[2]
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, vortexing occasionally.



- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[2]
- Carefully transfer the supernatant (protein extract) to a new tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.

Western Blotting

- Sample Preparation: Prepare protein samples by mixing 20-30 μg of total protein with 4X Laemmli sample buffer and heating at 95-100°C for 5 minutes.
- SDS-PAGE: Load equal amounts of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR2 (Tyr1175), total VEGFR-2, and a loading control (GAPDH or β -actin) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[2]
- Analysis: Quantify the band intensities using densitometry software. Normalize the p-VEGFR2 signal to the total VEGFR-2 signal and then to the loading control to determine the relative phosphorylation levels.



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